molecular formula C20H15N7OS B2865897 N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide CAS No. 927065-36-9

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No.: B2865897
CAS No.: 927065-36-9
M. Wt: 401.45
InChI Key: IMKUPMXFMDUDEI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole, a thiazole, and a tetrazole ring. These types of compounds are often found in pharmaceuticals and bioactive molecules .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The indole, thiazole, and tetrazole rings each contribute unique properties to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Scientific Research Applications

Anticonvulsant Properties

  • Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide, structurally similar to the compound , have been evaluated for anticonvulsant activities. Notably, compounds like N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide demonstrated significant activity against both maximal electroshock and subcutaneous pentylenetetrazole seizures in mice (Nath et al., 2021).

Antimicrobial and Anticholinesterase Activities

  • Thiazole derivatives, including 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, have been synthesized and evaluated for antimicrobial and anticholinesterase activities. Some compounds showed significant antifungal activity, especially against Candida parapsilosis (Yurttaş et al., 2015).

Anticancer Agents

  • New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and shown to possess anticancer activity. One compound demonstrated high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).

Anti-Inflammatory Activity

  • Indole acetamide derivatives have been synthesized and their anti-inflammatory activity confirmed by in silico modeling studies, targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Antitumor Activity

  • A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and evaluated for potential antitumor activity against various human tumor cell lines (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

  • Novel thiazole derivatives have been synthesized, showing significant antibacterial and antifungal activities, with certain compounds exhibiting higher activity against specific bacterial and fungal strains (Saravanan et al., 2010).

Nematicidal Activity

  • N-Phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for antibacterial and nematicidal activities. Some compounds showed promising results, particularly against Meloidogyne incognita (Lu et al., 2020).

Electrocatalysis

  • Tetrazole derivatives have been studied as novel levelers for filling electroplated Cu microvias, showing potential in electrocatalysis applications (Lei et al., 2015).

Optoelectronic Properties

  • Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated, highlighting their potential in material science applications (Camurlu & Guven, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS/c28-18(11-27-25-19(24-26-27)13-6-2-1-3-7-13)23-20-22-17(12-29-20)15-10-21-16-9-5-4-8-14(15)16/h1-10,12,21H,11H2,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUPMXFMDUDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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